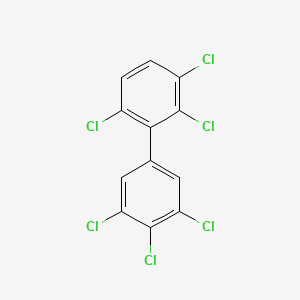![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted ethyl ester and a nitrophenyl hydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Chlorination and Esterification: : The hydrazone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This step involves both chlorination and esterification, leading to the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : The compound can be used in studies investigating the biological activity of nitrophenyl hydrazones, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl hydrazone moiety can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds such as:
-
Ethyl (2E)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: : Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
-
Ethyl (2E)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate:
-
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate: : The nitro group is reduced to an amino group, changing its reactivity and potential biological effects.
Eigenschaften
CAS-Nummer |
119750-08-2 |
|---|---|
Molekularformel |
C11H12ClN3O4 |
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
InChI-Schlüssel |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















